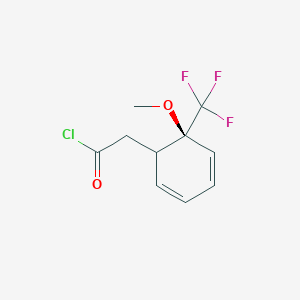
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electron-withdrawing properties . This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride typically involves the reaction of (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid+SOCl2→(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.
化学反应分析
Types of Reactions
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学研究应用
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development due to the trifluoromethyl group’s influence on biological activity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
作用机制
The mechanism of action of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
相似化合物的比较
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Thiophene derivatives: Known for their biological activity and applications in materials science.
Triflamides and Triflimides: Utilized in organic synthesis and catalysis.
Uniqueness
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is unique due to its specific structural features and reactivity profile. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound in various chemical transformations and applications.
属性
分子式 |
C10H10ClF3O2 |
|---|---|
分子量 |
254.63 g/mol |
IUPAC 名称 |
2-[(6S)-6-methoxy-6-(trifluoromethyl)cyclohexa-2,4-dien-1-yl]acetyl chloride |
InChI |
InChI=1S/C10H10ClF3O2/c1-16-9(10(12,13)14)5-3-2-4-7(9)6-8(11)15/h2-5,7H,6H2,1H3/t7?,9-/m0/s1 |
InChI 键 |
OFHHWZBSOCGDDF-NETXQHHPSA-N |
手性 SMILES |
CO[C@]1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
规范 SMILES |
COC1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)
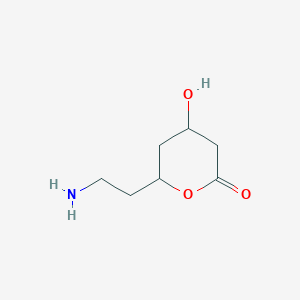
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
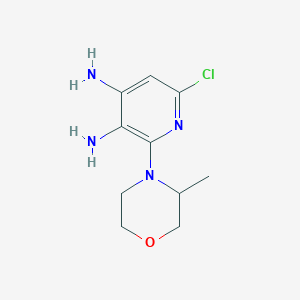
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
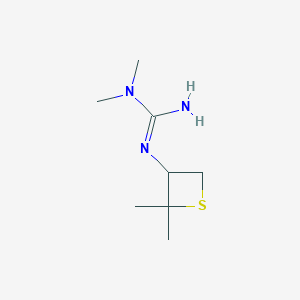
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
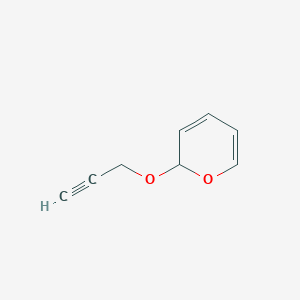

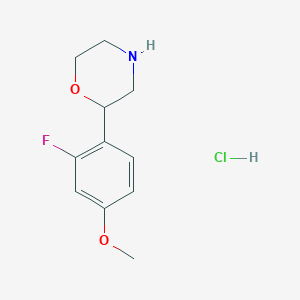
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
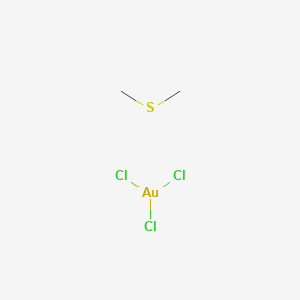
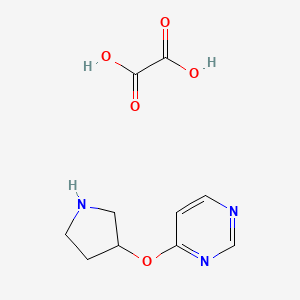
![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
